molecular formula C9H10Cl2N4 B11868238 4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine

4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11868238
M. Wt: 245.11 g/mol
InChI Key: SWFITZVQBOSLNE-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine is an organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and an isobutyl group at position 1 of the pyrazolo[3,4-d]pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a pyrazole derivative, with a chlorinated pyrimidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a CDK2 inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

IUPAC Name

4,6-dichloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H10Cl2N4/c1-5(2)4-15-8-6(3-12-15)7(10)13-9(11)14-8/h3,5H,4H2,1-2H3

InChI Key

SWFITZVQBOSLNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl

Origin of Product

United States

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